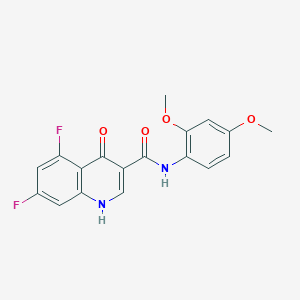
N-(2,4-dimethoxyphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with methoxy, fluoro, and hydroxy groups, which contribute to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Fluoro Groups:
Hydroxylation: The hydroxyl group at the 4 position can be introduced via selective hydroxylation using reagents like m-chloroperbenzoic acid (m-CPBA).
Carboxamide Formation: The carboxamide group can be formed by reacting the quinoline derivative with 2,4-dimethoxyaniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro groups can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMSO, and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline ketones.
Reduction: Formation of quinoline amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against Gram-positive bacteria.
Medicine: Explored for its potential as an antibacterial agent targeting bacterial RNA polymerase.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide involves its interaction with bacterial RNA polymerase. The compound binds to the switch region of the enzyme, inhibiting its activity and thereby preventing bacterial RNA synthesis . This mechanism is similar to that of rifamycins but targets a different binding site, making it effective against rifamycin-resistant bacteria.
Comparison with Similar Compounds
Similar Compounds
Rifamycins: A class of antibiotics that also inhibit bacterial RNA polymerase but bind to a different site.
Fluoroquinolones: Antibiotics that target bacterial DNA gyrase and topoisomerase IV.
Uniqueness
N-(2,4-dimethoxyphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide is unique due to its specific binding site on bacterial RNA polymerase, which provides an alternative mechanism of action compared to other antibiotics. This makes it a promising candidate for overcoming antibiotic resistance.
Properties
Molecular Formula |
C18H14F2N2O4 |
|---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5,7-difluoro-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H14F2N2O4/c1-25-10-3-4-13(15(7-10)26-2)22-18(24)11-8-21-14-6-9(19)5-12(20)16(14)17(11)23/h3-8H,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
KIKGPHXTIBDBKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C(=CC(=C3)F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















